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Compound of Interest

Compound Name: Pro-AMC

Cat. No.: B15557479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pro-7-amino-4-

methylcoumarin (Pro-AMC) substrates in in vitro enzyme assays. Pro-AMC derivatives are

fluorogenic substrates widely employed for the sensitive detection of protease activity. The core

principle involves the enzymatic cleavage of a peptide or other recognition motif from the AMC

fluorophore. Upon cleavage, the free AMC exhibits a significant increase in fluorescence, which

can be measured to quantify enzyme activity.

Principle of Pro-AMC Based Assays
Pro-AMC substrates are non-fluorescent or weakly fluorescent molecules. When a specific

protease cleaves the amide bond linking the recognition peptide to the AMC molecule, the

highly fluorescent 7-amino-4-methylcoumarin is released. The fluorescence intensity is directly

proportional to the amount of AMC released and thus to the enzyme's activity. The excitation

and emission maxima for free AMC are approximately 340-380 nm and 440-460 nm,

respectively.[1][2][3][4]

Key Applications
Enzyme Activity and Kinetics: Determining the kinetic parameters (Km, Vmax) of purified

enzymes.
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Inhibitor Screening: High-throughput screening of compound libraries to identify potential

enzyme inhibitors.

Cell-Based Assays: Measuring protease activity in cell lysates to study cellular processes

like apoptosis or inflammation.

Drug Discovery: Characterizing the mechanism of action of drug candidates targeting

specific proteases.

Quantitative Data Summary
The optimal concentration of a Pro-AMC substrate is dependent on the specific enzyme and

assay conditions. It is often recommended to determine the optimal concentration empirically

by performing a substrate titration. Below is a summary of commonly used Pro-AMC
substrates and their typical final concentrations in in vitro assays for key enzyme families.
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Enzyme Family Target Enzyme Pro-AMC Substrate
Typical Final
Concentration
Range

Caspases Caspase-1 Ac-YVAD-AMC 0.5 µM - 100 µM[2]

Caspase-3 Ac-DEVD-AMC 20 µM - 50 µM[1][3]

Caspase-8 Ac-IETD-AMC 50 µM[5]

Caspase-9 Ac-LEHD-AMC 50 µM[5]

Cathepsins Cathepsin B Z-Arg-Arg-AMC 20 µM - 60 µM[6][7][8]

Cathepsin B Z-Leu-Arg-AMC 20 µM[6]

Cathepsin K Z-Phe-Arg-AMC 40 µM[7]

Cathepsin L Z-Phe-Arg-AMC 40 µM - 50 µM[7][8]

Cathepsin S Z-Phe-Arg-AMC 40 µM[7]

Proteasomes
20S Proteasome

(Chymotrypsin-like)
Suc-LLVY-AMC 20 µM - 200 µM[9][10]

20S Proteasome

(Trypsin-like)
Z-Ala-Arg-Arg-AMC 100 µM[4]

Experimental Protocols
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
This protocol describes the measurement of caspase-3 activity in apoptotic cell lysates using

the fluorogenic substrate Ac-DEVD-AMC.

Materials:

Apoptotic and non-apoptotic cells

Phosphate-Buffered Saline (PBS)
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Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl,

1% Triton™ X-100, 10 mM sodium pyrophosphate)[3]

Protease Assay Buffer (20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[3]

Ac-DEVD-AMC Substrate (10 mM stock in DMSO)

96-well black, clear-bottom microplate

Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

Cell Lysate Preparation:

Induce apoptosis in your target cells using a known method. Prepare a parallel culture of

non-apoptotic control cells.

For adherent cells, wash with PBS and lyse by adding Cell Lysis Buffer.

For suspension cells, pellet the cells, wash with PBS, and resuspend in Cell Lysis Buffer.

Incubate the lysates on ice for 30 minutes.[3]

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of the lysates.

Assay Reaction:

In a 96-well black microplate, add cell lysate (typically 10-50 µg of protein) to each well.

Add Protease Assay Buffer to a final volume of 100 µl per well.

Initiate the reaction by adding Ac-DEVD-AMC to a final concentration of 20-50 µM.[1][3]

Include a "no enzyme" control containing only assay buffer and substrate.

Fluorometric Measurement:
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Immediately place the plate in a pre-warmed (37°C) fluorometer.

Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-5

minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined

period (e.g., 60 minutes) and then measure the final fluorescence.

Data Analysis:

Subtract the background fluorescence (from the "no enzyme" control) from all readings.

The rate of the reaction can be determined from the linear portion of the kinetic curve.

Caspase-3 Apoptosis Signaling Pathway
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Caption: Caspase-3 activation in apoptosis.
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Protocol 2: Cathepsin B Activity Assay
This protocol outlines a method for measuring the activity of Cathepsin B using the fluorogenic

substrate Z-Arg-Arg-AMC.

Materials:

Purified Cathepsin B or cell lysate containing Cathepsin B

Assay Buffer (e.g., 25 mM MES, pH 5.0)[6]

Activation Buffer (25 mM MES, 5 mM DTT, pH 5.0)[6]

Z-Arg-Arg-AMC Substrate (10 mM stock in DMSO)

96-well black microplate

Fluorometer

Procedure:

Enzyme Preparation:

If using purified enzyme, dilute it in Activation Buffer and incubate at room temperature for

15 minutes to activate the enzyme.[6]

Further dilute the activated enzyme to the desired concentration in Assay Buffer.

If using cell lysates, prepare them in a suitable lysis buffer.

Assay Reaction:

In a 96-well black plate, add 50 µL of the diluted enzyme or cell lysate per well.

Prepare a substrate working solution by diluting the Z-Arg-Arg-AMC stock in Assay Buffer

to a final concentration of 20-60 µM.[6][7][8]

Initiate the reaction by adding 50 µL of the substrate working solution to each well.
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Include a substrate blank containing 50 µL of Assay Buffer and 50 µL of the substrate

working solution.

Fluorometric Measurement:

Measure fluorescence in kinetic mode for 5-10 minutes at an excitation of ~380 nm and an

emission of ~460 nm.

Data Analysis:

Subtract the fluorescence of the substrate blank from the enzyme-containing wells.

Calculate the rate of AMC release from the linear portion of the fluorescence curve.
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Caption: Cathepsin B in inflammation.
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Protocol 3: 20S Proteasome Chymotrypsin-Like Activity
Assay
This protocol is for measuring the chymotrypsin-like activity of the 20S proteasome using Suc-

LLVY-AMC.

Materials:

Purified 20S proteasome or cell lysate

Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)[4]

Suc-LLVY-AMC Substrate (10 mM stock in DMSO)

Proteasome Inhibitor (e.g., MG-132) (optional, for control)

96-well black microplate

Fluorometer

Procedure:

Reagent Preparation:

Prepare a working solution of the Suc-LLVY-AMC substrate in Assay Buffer. A final

concentration of 20-200 µM is commonly used.[9][10]

Dilute the purified 20S proteasome or cell lysate in Assay Buffer to the desired

concentration.

Assay Reaction:

To the wells of a 96-well plate, add the diluted proteasome sample.

For inhibitor control wells, pre-incubate the proteasome sample with a specific inhibitor

(e.g., MG-132) for 15-30 minutes at 37°C.

Initiate the reaction by adding the substrate working solution to each well.
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Include a "no enzyme" control.

Fluorometric Measurement:

Measure the fluorescence kinetically at 37°C with excitation at ~350-380 nm and emission

at ~440-460 nm.

Data Analysis:

Subtract the background fluorescence.

Determine the rate of AMC production from the linear phase of the reaction.

Proteasome-specific activity can be determined by subtracting the rate in the presence of

the inhibitor from the total rate.
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Caption: Ubiquitin-proteasome pathway.
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Experimental Workflow Diagram
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Caption: General Pro-AMC assay workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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